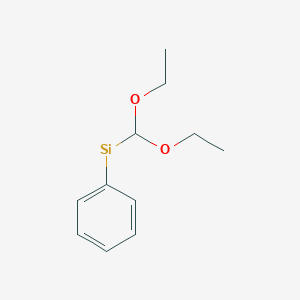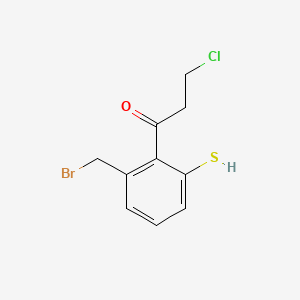
1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and chlorine atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Hydrogen peroxide (H2O2) or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce disulfides.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The thiol group can form covalent bonds with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
- 2-(Bromomethyl)benzaldehyde
- 2-(Bromomethyl)benzophenone
- Methyl 2-(bromomethyl)benzoate
Uniqueness: 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The thiol group adds another layer of complexity, allowing for diverse chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-2-1-3-9(14)10(7)8(13)4-5-12/h1-3,14H,4-6H2 |
Clave InChI |
YGWMCSTWRXPDIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)C(=O)CCCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


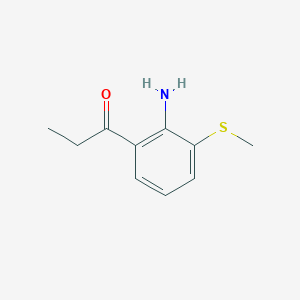

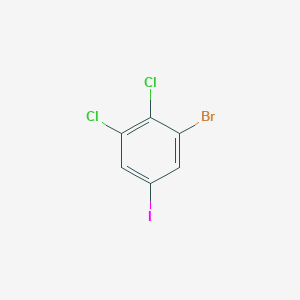
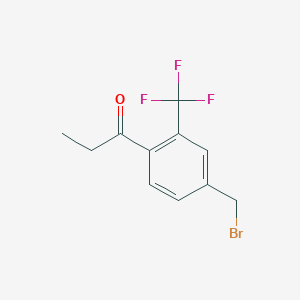
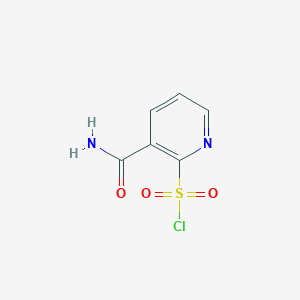
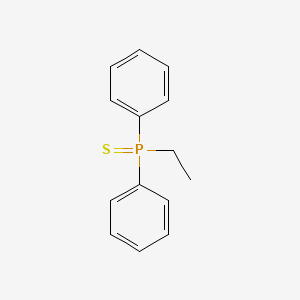
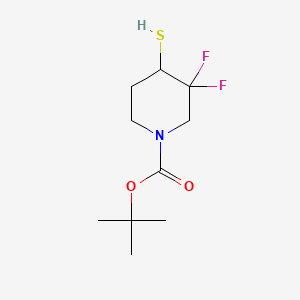
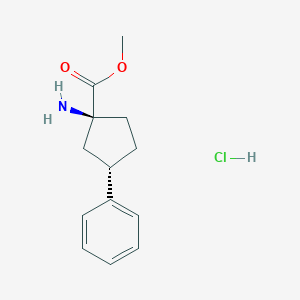

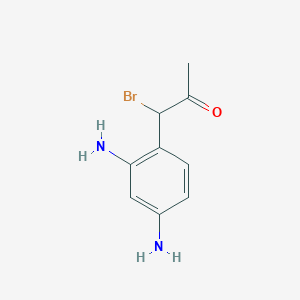
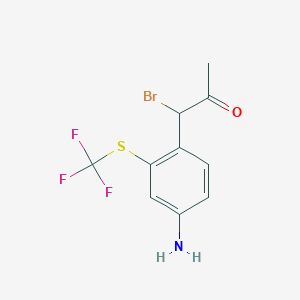
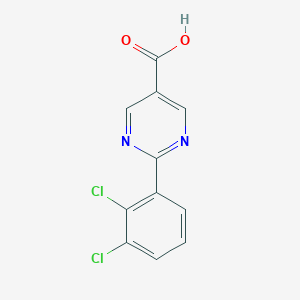
![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
